molecular formula C11H11ClFN7 B2509554 1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 2105747-97-3

1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

Cat. No. B2509554
CAS RN: 2105747-97-3
M. Wt: 295.71
InChI Key: CSEBWUIZSRCYIM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a tetrazol group, and a pyrazol group. These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including acylation, chlorination, and amination .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could influence its solubility and reactivity .

Scientific Research Applications

Heterocyclic Compounds as Building Blocks in Synthesis

Heterocyclic compounds, especially those containing tetrazole and pyrazole rings, serve as versatile building blocks in the synthesis of various heterocyclic compounds. For example, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and spiropyrans, indicating the potential of the compound for similar applications (Gomaa & Ali, 2020).

Pharmacophore Design for Kinase Inhibitors

Compounds with a tetrasubstituted imidazole scaffold, akin to structural elements in the compound of interest, are known for their role as selective inhibitors of enzymes like p38 mitogen-activated protein (MAP) kinase, highlighting the potential for designing pharmacophores aimed at inhibiting proinflammatory cytokines (Scior et al., 2011).

Cytochrome P450 Isoforms Inhibition

The modulation of cytochrome P450 enzymes, which are crucial for drug metabolism, is a significant area of research. Compounds that can selectively inhibit specific P450 isoforms have therapeutic potential in managing drug-drug interactions and adverse drug reactions. This suggests the possibility of the compound being explored for its effects on cytochrome P450 isoforms (Khojasteh et al., 2011).

Sorbents for Environmental Remediation

Amine-functionalized sorbents are effective in removing persistent pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water. The structural characteristics of 1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride suggest its potential utility in designing sorbents for environmental remediation applications (Ateia et al., 2019).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Compounds with similar structures have been used in the development of new drugs and other biologically active compounds. Therefore, this compound could potentially be used in the development of new pharmaceuticals or other products .

Mechanism of Action

properties

IUPAC Name

1-[[1-(2-fluorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN7.ClH/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBWUIZSRCYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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